molecular formula C12H7Cl2NO2 B3866027 2,6-Dichloro-4-(4-nitrosophenyl)phenol

2,6-Dichloro-4-(4-nitrosophenyl)phenol

Cat. No.: B3866027
M. Wt: 268.09 g/mol
InChI Key: QEBGEOPKKDGKTK-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(4-nitrosophenyl)phenol is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of two chlorine atoms and a nitroso group attached to a phenyl ring. This compound is used in various scientific research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(4-nitrosophenyl)phenol typically involves the chlorination of 4-nitrosophenol. The process begins with the dissolution of 4-nitrosophenol in a suitable solvent such as ethanol. Chlorine gas is then bubbled through the solution under controlled temperature and pressure conditions to achieve the desired chlorination at the 2 and 6 positions on the phenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the nitroso group while achieving efficient chlorination.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(4-nitrosophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of 2,6-dichloro-4-(4-aminophenyl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-4-(4-nitrosophenyl)phenol is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the manufacture of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(4-nitrosophenyl)phenol involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-nitrophenol
  • 2,6-Dichloro-4-aminophenol
  • 2,6-Dichloro-4-hydroxyphenol

Uniqueness

2,6-Dichloro-4-(4-nitrosophenyl)phenol is unique due to the presence of the nitroso group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for specific interactions with biological molecules and unique chemical transformations .

Properties

IUPAC Name

2,6-dichloro-4-(4-nitrosophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-10-5-8(6-11(14)12(10)16)7-1-3-9(15-17)4-2-7/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBGEOPKKDGKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)O)Cl)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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